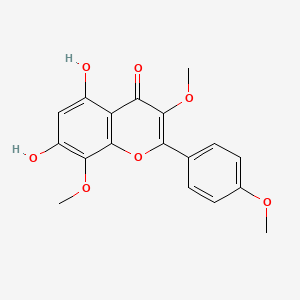

5,7-Dihydroxy-3,4',8-trimethoxyflavone

Vue d'ensemble

Description

5,7-Dihydroxy-3,4',8-trimethoxyflavone is a naturally occurring flavonoid compound. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular flavonoid has garnered attention due to its potential health benefits and applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthetic routes for 5,7-Dihydroxy-3,4',8-trimethoxyflavone typically involve organic synthesis techniques. One common method is the O-methylation of 5,7-dihydroxyflavone using methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 5,7-Dihydroxy-3,4',8-trimethoxyflavone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: : Methylation reactions typically use methanol and strong acid catalysts.

Oxidation: : Formation of quinones and other oxidized derivatives.

Reduction: : Production of hydroxylated flavonoids.

Substitution: : Introduction of additional methoxy groups at specific positions on the flavone structure.

Applications De Recherche Scientifique

Biological Activities

THMTF exhibits several key biological activities that make it a subject of interest for research and potential therapeutic applications:

Antioxidant Activity

THMTF has demonstrated significant antioxidant properties in various studies. Its hydroxyl groups allow it to donate hydrogen atoms to neutralize free radicals, protecting cells from oxidative stress associated with chronic diseases .

Anti-inflammatory Effects

Research indicates that THMTF can inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition is crucial for reducing inflammation in various pathological conditions .

Anticancer Potential

THMTF shows promising anticancer properties:

- Mechanism: It induces apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .

- In Vitro Studies: In studies involving breast cancer cell lines (MCF-7), THMTF exhibited a dose-dependent reduction in cell viability, indicating its potential for therapeutic applications against cancer.

- In Vivo Studies: Animal model studies have shown that THMTF administration leads to significant reductions in tumor size and weight compared to control groups .

Case Studies

Case Study 1: Antioxidant Efficacy

A study demonstrated that THMTF effectively scavenged free radicals in cellular models, significantly reducing oxidative stress markers. This property is critical for developing functional foods aimed at chronic disease prevention.

Case Study 2: Anti-inflammatory Mechanism

In an experiment using HT-29 intestinal epithelial cells, THMTF was shown to suppress NF-kB signaling pathways responsible for inflammation. The compound reduced IL-8 and COX-2 expression significantly when pre-treated with THMTF, indicating its potential use in inflammatory diseases .

Case Study 3: Anticancer Activity

In vivo studies indicated that THMTF could inhibit tumor growth in xenograft models of breast cancer. The mechanism involved modulation of oncogenic pathways, showcasing its potential as an anticancer agent .

Mécanisme D'action

The mechanism by which 5,7-Dihydroxy-3,4',8-trimethoxyflavone exerts its effects involves multiple molecular targets and pathways:

Antioxidant Activity: : It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative stress.

Anti-inflammatory Activity: : It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Cell Signaling: : It modulates various cell signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.

Comparaison Avec Des Composés Similaires

5,7-Dihydroxy-3,4',8-trimethoxyflavone is structurally similar to other flavonoids, such as quercetin and kaempferol. its unique combination of hydroxyl and methoxy groups at specific positions on the flavone structure contributes to its distinct biological activities. Unlike quercetin, which has three hydroxyl groups at positions 3', 4', and 5, this compound has additional hydroxyl groups at positions 5 and 7, enhancing its antioxidant capacity.

List of Similar Compounds

Quercetin

Kaempferol

Myricetin

Fisetin

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

5,7-Dihydroxy-3,4',8-trimethoxyflavone, also known as tricetin 3',4',5'-trimethyl ether, is a flavonoid compound with significant biological activities. It has been studied for its anti-inflammatory, antioxidant, and potential anticancer properties. This article discusses its biological activity based on various research findings, including case studies and relevant data.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 344.32 g/mol |

| CAS Number | 1570-09-8 |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 577.3 ± 50.0 °C at 760 mmHg |

Anti-inflammatory Activity

Research has demonstrated that This compound exhibits potent anti-inflammatory effects. A study involving the HT-29 intestinal epithelial cell line showed that this compound significantly reduced the production of pro-inflammatory cytokines such as interleukin (IL)-8 and prostaglandin E when cells were stimulated with Bacteroides fragilis enterotoxin (BFT). The compound inhibited the activation of the nuclear factor-kappaB (NF-κB) signaling pathway by dissociating the heat shock protein 90 (Hsp90)-IKK-γ complex, leading to decreased expression of cyclooxygenase-2 (COX-2) and IL-8 .

Antioxidant Properties

Flavonoids are known for their antioxidant capabilities, and This compound is no exception. It has been shown to scavenge free radicals and reduce oxidative stress in various cell lines. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, treatment with this flavonoid led to G2/M phase arrest in esophageal squamous cell carcinoma cells (KYSE-510), accompanied by upregulation of p21(waf1) and downregulation of cyclin B1 .

Case Studies

- Intestinal Inflammation Model : In an animal study using specific pathogen-free mice, administration of This compound prior to BFT injection resulted in significantly lower levels of macrophage-inflammatory protein-2 (MIP-2), indicating its protective effect against intestinal inflammation .

- Antibacterial Activity : A study assessing the antibacterial properties of various flavonoids found that This compound exhibited activity against both Gram-positive and Gram-negative bacteria. The structural features contributing to its lipophilicity were linked to its efficacy in disrupting bacterial membranes .

Propriétés

IUPAC Name |

5,7-dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)15-18(24-3)14(21)13-11(19)8-12(20)16(23-2)17(13)25-15/h4-8,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQVMRRNRHSOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552456 | |

| Record name | 5,7-Dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1570-09-8 | |

| Record name | 5,7-Dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is there any difference in the biological activity of 5,7-Dihydroxy-3,4',8-trimethoxyflavone and its structural isomers?

A2: Interestingly, while this compound showed cytotoxicity against cancer cell lines, its structural isomers, dihydromicromelin A and dihydromicromelin B, did not exhibit activity against MCF-7 and 4T1 cells []. This highlights the importance of the specific arrangement of functional groups in flavonoids for their biological activity and emphasizes the need for further structure-activity relationship studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.